The antifungal properties of 6-Methylheptan-1-amine, specifically in the form of 6-methyl-2-heptanone, have been investigated in the context of its effects on Alternaria solani, a pathogen affecting potatoes. The compound was found to be a major volatile organic compound (VOC) emitted by Bacillus subtilis ZD01, exhibiting strong inhibitory effects on the mycelial growth and conidial germination of A. solani. Electron microscopy analyses revealed that 6-methyl-2-heptanone caused abnormalities in hyphal cells and damage to conidial internal structures. Additionally, it induced the release of adenosine triphosphate (ATP) from the outer membranes of A. solani cells, suggesting a disruption of cellular integrity. The compound also down-regulated the expression of pathogenic genes, including slt2 and wetA, which are associated with sporulation yield and conidial maturation1.
In pharmacology, 2-amino-6-methylheptane hydrochloride has been shown to elevate the threshold pain stimulus in cats and produce local anesthesia in rabbits. It exhibited a fraction of the pressor activity of epinephrine and increased cardiac rate and amplitude of contraction. Interestingly, it did not significantly affect the small intestine, urinary bladder detrusor, urine secretion, or respiration in dogs. The compound also demonstrated a relaxing effect on isolated segments of rabbit jejunum and was found to be largely devoid of central nervous system stimulating action in non-toxic doses in rats. Toxicological studies indicated no histopathologically demonstrable damage after prolonged administration, suggesting a favorable safety profile2.
The study of 6-methyl-2-heptanone's antifungal action against A. solani highlights its potential use in the biological control of plant fungal diseases. The ability to disrupt pathogenic fungal growth and sporulation could be leveraged in agricultural settings to protect crops such as potatoes from fungal pathogens1.
The analgesic and anesthetic properties of 2-amino-6-methylheptane suggest its potential use in pain management and local anesthesia. Its cardiovascular effects, such as increased cardiac rate and contraction amplitude, indicate possible therapeutic applications in conditions requiring cardiac stimulation. However, its sympathomimetic effects and the absence of digitalis-like action, as suggested by the comparison with heptanolamines, imply that its cardiotonic actions may be due to the release of endogenous catecholamines rather than a direct effect on the heart25.
Research into heptanolamines, which are structurally related to 6-Methylheptan-1-amine, has provided insights into their cardiotonic actions. These compounds, including heptaminol and methylheptaminol, were initially thought to have digitalis-like properties but were later found to exert their effects through an indirect sympathomimetic mechanism, likely by releasing endogenous catecholamines. This understanding informs the use of such compounds in cardiovascular therapy and underscores the importance of elucidating the mechanisms underlying the pharmacological actions of related amines5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: